![molecular formula C14H17N3 B5844004 N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
N-[4-(dimethylamino)benzyl]-2-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzyl]-2-pyridinamine, also known as DMABN-pyridinamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the pyridinamine family and is known for its unique physicochemical properties, which make it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is not fully understood, but studies have suggested that it may work by inhibiting the growth and proliferation of target cells. This compound has been shown to interact with various cellular targets, including DNA and RNA, which may contribute to its antimicrobial and anticancer properties.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of various signaling pathways. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its potent antimicrobial and anticancer properties, which make it a promising candidate for use in various research studies. Additionally, this compound has been shown to exhibit low toxicity in vitro, which may make it a safer alternative to other antimicrobial and anticancer agents. However, one of the main limitations of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, including:
1. Further studies on the mechanism of action of this compound, which may help to elucidate its potential therapeutic effects.
2. Development of new formulations and delivery methods for N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, which may improve its solubility and bioavailability.
3. Investigation of the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in combination with other antimicrobial and anticancer agents, which may enhance its therapeutic effects.
4. Studies on the potential use of N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine in other scientific fields, such as materials science or environmental science.
Conclusion:
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial and anticancer properties, as well as antioxidant and anti-inflammatory effects. While there are some limitations to working with N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine, there are several potential future directions for research on this compound, which may lead to the development of new therapeutic agents and scientific discoveries.
Métodos De Síntesis
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine can be synthesized using a variety of methods, including the reaction of 4-dimethylaminobenzaldehyde with 2-pyridinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound can be purified using various techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit potent antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, N-[4-(dimethylamino)benzyl]-2-pyridinaminenamine has been shown to have potential applications in cancer research, as it has been found to exhibit anticancer activity against various cancer cell lines.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-17(2)13-8-6-12(7-9-13)11-16-14-5-3-4-10-15-14/h3-10H,11H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQWZSULCDJOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

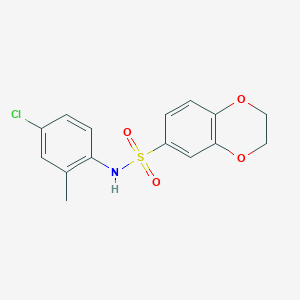
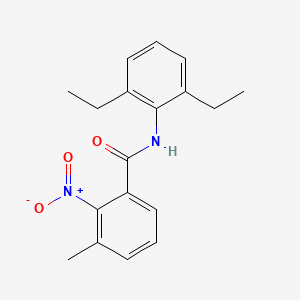
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)

![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)
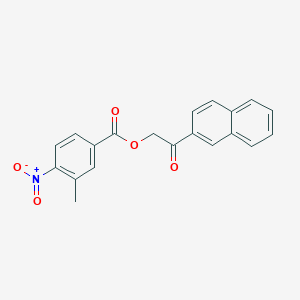
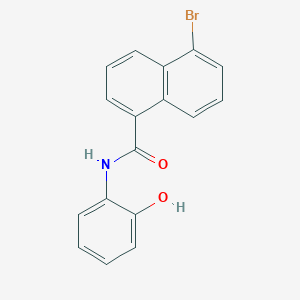
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
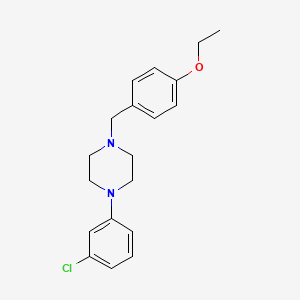
![4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)